molecular formula C17H28O2Si B14241926 tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane CAS No. 503025-52-3

tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane

Cat. No.: B14241926
CAS No.: 503025-52-3
M. Wt: 292.5 g/mol
InChI Key: YRVVGBMCTLKASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is a chemical compound known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a 3-(3-phenyloxiran-2-yl)propoxy group attached to a silicon atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with 3-(3-phenyloxiran-2-yl)propyl bromide. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can yield alkanes or alcohols .

Scientific Research Applications

tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound interacts with molecular targets through the formation of stable silicon-oxygen bonds, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane is unique due to the presence of the 3-(3-phenyloxiran-2-yl)propoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

503025-52-3

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(3-phenyloxiran-2-yl)propoxy]silane

InChI

InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)18-13-9-12-15-16(19-15)14-10-7-6-8-11-14/h6-8,10-11,15-16H,9,12-13H2,1-5H3

InChI Key

YRVVGBMCTLKASE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC1C(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.